molecular formula C6H16Cl2N2O2 B1499805 DL-Lysine-epsilon-15N dihydrochloride CAS No. 204451-46-7

DL-Lysine-epsilon-15N dihydrochloride

Cat. No. B1499805
M. Wt: 220.1 g/mol
InChI Key: JBBURJFZIMRPCZ-ADOWEKEWSA-N
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Description

DL-Lysine-epsilon-15N dihydrochloride is a labelled form of DL-Lysine 2HCl . Lysine is an essential amino acid obtained from red meats and fish . It inhibits HSV growth via knocking out arginine .


Molecular Structure Analysis

The linear formula of DL-Lysine-epsilon-15N dihydrochloride is H215N (CH2)4CH (NH2)CO2H · 2HCl . The molecular weight is 220.10 .


Physical And Chemical Properties Analysis

DL-Lysine-epsilon-15N dihydrochloride is a solid . The melting point is 190 °C (lit.) .

Scientific Research Applications

Metal Chelation and Enzyme Inactivation

DL-Lysine-epsilon-15N dihydrochloride, through its related compound lysinoalanine, demonstrates a strong chelating ability for metals. This chelation can lead to the inactivation of metalloenzymes by removing essential metal ions from their active sites, impacting enzyme functions such as carboxypeptidases and alcohol dehydrogenases. This suggests potential research applications in studying enzyme inhibition and metal-protein interactions (Hayashi, 1982).

Chromogenic Substrate for Enzyme Studies

Another area of application is in enzyme kinetics and assay development. Compounds structurally related to DL-Lysine-epsilon-15N dihydrochloride have been used to create chromogenic substrates for enzymes like trypsin. These substrates allow for convenient colorimetric procedures to follow enzyme activity, which is crucial for biochemical assays involving enzyme characterization and inhibitor screening (Erlanger, Kokowsky, & Cohen, 1961).

Antibacterial Activity and Mechanism Studies

The antibacterial activity of compounds such as ε-poly-L-lysine (ε-PL), which shares functional groups with DL-Lysine-epsilon-15N, provides a rich field for investigating antimicrobial mechanisms. Research into ε-PL has explored its broad-spectrum inhibition and potential applications in food preservation, medicine, and more. These studies delve into how structural changes, pH levels, and interactions with microbial cell membranes contribute to its antibacterial efficacy (Liu et al., 2020).

Stereospecific Reactions and Biochemical Pathways

Investigating the stereospecific interactions of lysine derivatives, such as the specific abstraction of the epsilon-pro-R-hydrogen of L-lysine by enzymes, offers insights into the precise biochemical pathways and enzyme specificity. Such studies contribute to our understanding of amino acid metabolism and enzyme catalysis mechanisms (Misono et al., 1990).

Histone Modification and Gene Expression

Research into the acetylation of histone proteins and its link to transcriptionally active chromatin employs lysine derivatives to study epigenetic mechanisms. These studies highlight the role of lysine acetylation in regulating gene expression and provide a framework for understanding chromatin dynamics and its impact on cellular processes (Hebbes, Thorne, & Crane-Robinson, 1988).

Safety And Hazards

DL-Lysine-epsilon-15N dihydrochloride may be harmful if inhaled and may cause respiratory tract irritation. It may also be harmful in contact with skin and may cause moderate irritation. It may cause eye irritation and may be harmful if swallowed .

properties

IUPAC Name

2-amino-6-(15N)azanylhexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i7+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBURJFZIMRPCZ-ADOWEKEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC[15NH2])CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669536
Record name (N~6~-~15~N)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Lysine-epsilon-15N dihydrochloride

CAS RN

204451-46-7
Record name (N~6~-~15~N)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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